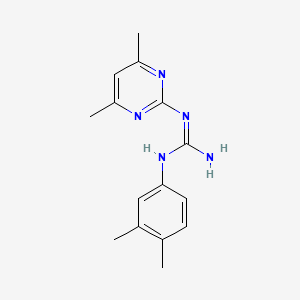
6-methoxy-N-(1,4-oxazepan-6-ylmethyl)-4-pyrimidinamine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-methoxy-N-(1,4-oxazepan-6-ylmethyl)-4-pyrimidinamine dihydrochloride, also known as RO-20-1724, is a selective and potent inhibitor of cyclic adenosine monophosphate (cAMP)-specific phosphodiesterase (PDE4). It has been extensively studied for its therapeutic potential in various diseases, including asthma, chronic obstructive pulmonary disease (COPD), and inflammation.
作用机制
6-methoxy-N-(1,4-oxazepan-6-ylmethyl)-4-pyrimidinamine dihydrochloride selectively inhibits PDE4, which is responsible for the hydrolysis of cAMP. By inhibiting PDE4, 6-methoxy-N-(1,4-oxazepan-6-ylmethyl)-4-pyrimidinamine dihydrochloride increases the intracellular levels of cAMP, which in turn activates protein kinase A (PKA) and other downstream signaling pathways. This leads to a variety of physiological effects, such as smooth muscle relaxation, decreased inflammation, and improved cognitive function.
Biochemical and physiological effects:
6-methoxy-N-(1,4-oxazepan-6-ylmethyl)-4-pyrimidinamine dihydrochloride has been shown to have a range of biochemical and physiological effects. In preclinical studies, it has been shown to reduce airway hyperresponsiveness, decrease inflammatory cell infiltration, and inhibit cytokine production in models of asthma and COPD. It has also been shown to improve learning and memory in animal models of Alzheimer's disease and depression. In addition, it has been investigated for its potential in treating cancer by inhibiting tumor growth and metastasis.
实验室实验的优点和局限性
6-methoxy-N-(1,4-oxazepan-6-ylmethyl)-4-pyrimidinamine dihydrochloride has several advantages for use in laboratory experiments. It is a highly selective and potent inhibitor of PDE4, which makes it a valuable tool for studying cAMP signaling pathways. It is also relatively stable and easy to handle. However, there are some limitations to its use. It has poor solubility in water, which can make it difficult to administer in vivo. It also has a relatively short half-life, which can limit its effectiveness in some experiments.
未来方向
There are several future directions for research on 6-methoxy-N-(1,4-oxazepan-6-ylmethyl)-4-pyrimidinamine dihydrochloride. One area of interest is the development of more potent and selective PDE4 inhibitors for use in treating asthma, COPD, and other inflammatory diseases. Another area of interest is the investigation of 6-methoxy-N-(1,4-oxazepan-6-ylmethyl)-4-pyrimidinamine dihydrochloride's potential in treating other diseases, such as Alzheimer's disease, depression, and cancer. Additionally, further research is needed to fully understand the mechanisms underlying 6-methoxy-N-(1,4-oxazepan-6-ylmethyl)-4-pyrimidinamine dihydrochloride's effects on cAMP signaling and to optimize its use in laboratory experiments.
合成方法
6-methoxy-N-(1,4-oxazepan-6-ylmethyl)-4-pyrimidinamine dihydrochloride can be synthesized using a multi-step process starting from 4-chloro-6-methoxypyrimidine. The synthesis involves the formation of an oxazepane ring and subsequent alkylation with the pyrimidine ring. The final product is obtained as a dihydrochloride salt.
科学研究应用
6-methoxy-N-(1,4-oxazepan-6-ylmethyl)-4-pyrimidinamine dihydrochloride has been widely used in scientific research to study the role of cAMP signaling in various physiological and pathological processes. It has been shown to have anti-inflammatory, bronchodilatory, and immunomodulatory effects in preclinical models of asthma and COPD. It has also been investigated for its potential in treating other diseases, such as Alzheimer's disease, depression, and cancer.
属性
IUPAC Name |
6-methoxy-N-(1,4-oxazepan-6-ylmethyl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O2/c1-16-11-4-10(14-8-15-11)13-6-9-5-12-2-3-17-7-9/h4,8-9,12H,2-3,5-7H2,1H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJVFMWOFAOTWRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)NCC2CNCCOC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(4-methoxyphenyl)ethyl]-N-methyl-2-(methylamino)benzamide](/img/structure/B5310803.png)

![3-({8-[5-(trifluoromethyl)-2-pyridinyl]-1,8-diazaspiro[4.5]dec-1-yl}methyl)phenol](/img/structure/B5310808.png)
![5-[4-(benzyloxy)-3-methoxybenzylidene]-3-(1,1-dioxidotetrahydro-3-thienyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5310810.png)
![methyl 4-ethyl-5-methyl-2-({[4-(2-pyrimidinyl)-1-piperazinyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B5310825.png)
![methyl 2-[2,4-dioxo-5-(3-thienylmethylene)-1,3-thiazolidin-3-yl]propanoate](/img/structure/B5310828.png)
![2-(4-chloro-1-methyl-1H-pyrazol-5-yl)-1-{[5-(2-methoxyphenyl)-3-isoxazolyl]carbonyl}azepane](/img/structure/B5310833.png)
![2-furylmethyl 2-[(4-butoxybenzoyl)amino]-3-(4-methoxyphenyl)acrylate](/img/structure/B5310846.png)
![2-(1-oxa-8-azaspiro[4.5]dec-8-yl)quinoxaline](/img/structure/B5310873.png)

![1-[1-({6-[(cyclopropylmethyl)amino]pyridin-3-yl}carbonyl)piperidin-3-yl]-3-methylbutan-1-one](/img/structure/B5310889.png)
![3-(3-methylphenyl)-2-[2-(3-pyridinyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5310896.png)
![4-{3-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoic acid](/img/structure/B5310903.png)
![(1R*,2R*,4R*)-N-[2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N-methylbicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B5310908.png)